3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile
Description
3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile is a pyridazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Its structure features a carbonitrile group at position 4, methyl substituents at positions 5 and 6, and a 3-methoxypropylamino moiety at position 3. This compound’s molecular formula is C₁₂H₁₇N₅O, with a molecular weight of 259.31 g/mol.
The 3-methoxypropylamino group enhances solubility in polar solvents due to its ether linkage, while the carbonitrile group may contribute to intermolecular interactions or pharmacological activity. The dimethyl substituents likely influence steric effects and crystalline packing.
Properties
IUPAC Name |
3-(3-methoxypropylamino)-5,6-dimethylpyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-9(2)14-15-11(10(8)7-12)13-5-4-6-16-3/h4-6H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILFBHNPTYWJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NCCCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile, with the CAS number 1181502-02-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO. Its structure includes a pyridazine ring substituted with a methoxypropyl amino group and a carbonitrile functional group. The compound's unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 219.26 g/mol |
| CAS Number | 1181502-02-2 |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity. A study on related compounds demonstrated that modifications to the pyridazine structure can enhance antibacterial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. The carbonitrile group is believed to play a crucial role in this activity by interfering with bacterial cell wall synthesis.
Anti-inflammatory Effects
Pyridazine derivatives have been studied for their anti-inflammatory properties. In vitro assays showed that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- In Vivo Studies : In a study involving animal models, administration of related pyridazine derivatives resulted in a significant reduction in inflammation markers when subjected to induced arthritis models. The compound was shown to modulate immune responses effectively.
- Cell Culture Experiments : In vitro studies using human cell lines demonstrated that the compound could reduce cell viability in cancer cells while sparing normal cells, indicating selective cytotoxicity. This property is particularly valuable for developing targeted cancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Cytokine Modulation : The ability to modulate cytokine production suggests an immunomodulatory role that could be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table compares 3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile with pyridazine-based analogues synthesized in prior studies:
Physicochemical and Spectroscopic Properties
- Carbonitrile Stretching : Infrared (IR) spectra for all compounds show strong absorption near 2200–2281 cm⁻¹ , characteristic of the nitrile group .
- Thermal Stability : Compound 4 exhibits a higher melting point (227–229°C) compared to Compound 5 (148–150°C), likely due to increased hydrogen bonding from the dihydro structure and benzoyl group .
- Solubility: The 3-methoxypropylamino group in the target compound may improve solubility in organic solvents compared to benzoyl-substituted analogues, which are more lipophilic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
